molecular formula C14H13N3O4S B2875336 N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941999-77-5

N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2875336
CAS No.: 941999-77-5
M. Wt: 319.34
InChI Key: XGDGRGVNDFSOOH-UHFFFAOYSA-N
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Description

N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the nitration of 2-methylphenol to produce 2-methyl-4-nitrophenol. This intermediate is then reacted with thiophen-2-ylmethylamine under controlled conditions to form the desired oxalamide derivative.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters such as temperature, pressure, and pH. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(2-methyl-4-nitrophenyl)acetamide

  • N-(4-nitrophenyl)acetamide

  • Thiophen-2-ylmethylamine derivatives

Uniqueness: N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its reactivity and versatility make it distinct from other similar compounds.

Properties

IUPAC Name

N'-(2-methyl-4-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-9-7-10(17(20)21)4-5-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDGRGVNDFSOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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